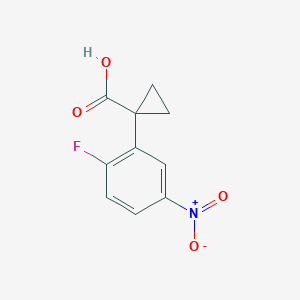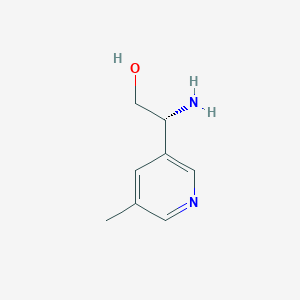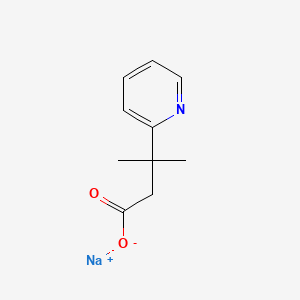![molecular formula C10H10N2OS B13602658 4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)
4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones in the presence of a catalyst such as polyethylene glycol-400 under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antimalarial, and antitubercular activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. Molecular docking studies have shown that the compound can bind to targets such as pantothenate synthetase, which is involved in the biosynthesis of coenzyme A .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methylimidazo[2,1-b]thiazol-5-ylmethanamine
- 6-Methylimidazo[2,1-b]thiazol-5-ylmethanol
Uniqueness
4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one is unique due to its specific structure, which combines both imidazole and thiazole rings with a butenone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H10N2OS |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
(E)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C10H10N2OS/c1-7(13)3-4-9-8(2)11-10-12(9)5-6-14-10/h3-6H,1-2H3/b4-3+ |
InChI-Schlüssel |
ZKXSFOOFQOLTEL-ONEGZZNKSA-N |
Isomerische SMILES |
CC1=C(N2C=CSC2=N1)/C=C/C(=O)C |
Kanonische SMILES |
CC1=C(N2C=CSC2=N1)C=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)





![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)


